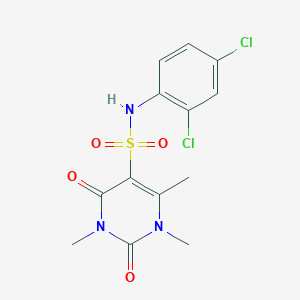

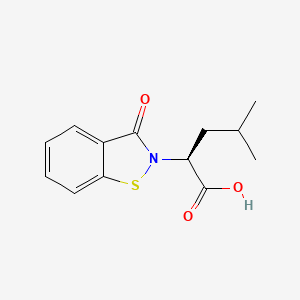

![molecular formula C15H8ClN3OS2 B2959975 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476208-97-6](/img/structure/B2959975.png)

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The research into compounds similar to 5-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide mainly focuses on their synthesis and potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of related thiophene-2-carboxamide derivatives involves complex chemical reactions aiming to explore their biological activities or material properties. These compounds are synthesized through various methods, including the reaction of thioamides with chloroacetamide reagents, leading to thiophene-based compounds with potential anticancer activity (A. Atta & E. Abdel‐Latif, 2021). Another approach involves the base-induced transformation of thiadiazole derivatives in the presence of secondary amines, which results in the synthesis of indolium-2-thiolates, highlighting the chemical versatility of related compounds (D. A. Androsov, 2008).

Biological Activities

Significant efforts have been devoted to exploring the biological activities of thiophene-2-carboxamide derivatives, particularly their antimicrobial and anticancer potentials. Research has demonstrated that certain thiophene-based compounds exhibit good inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) studies aim to optimize their efficacy and selectivity towards different cancer targets (Sandeep Kumar Marvadi et al., 2020). Furthermore, derivatives of thiophene-2-carboxamide have been investigated for their antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics or antibacterial agents (G. Ahmed, 2007).

Material Science Applications

In addition to biological activities, thiophene-2-carboxamide derivatives have been investigated for their applications in material science, such as in the development of polymer solar cells. These compounds can be used as building blocks for conjugated polymers, which are key components in organic electronic devices. Their structural properties can significantly influence the photophysical characteristics of the resulting polymers, potentially leading to improved efficiency in solar energy conversion (Ruiping Qin et al., 2009).

Mécanisme D'action

Target of Action

The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .

Mode of Action

The compound acts as an inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human Factor Xa has been studied . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The inhibition of Factor Xa disrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin. This results in a reduction in clot formation, which can be beneficial in the prophylaxis and treatment of thromboembolic disorders .

Result of Action

By inhibiting Factor Xa, the compound can prevent thrombus formation. This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction . .

Propriétés

IUPAC Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWSEONEISQFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2959894.png)

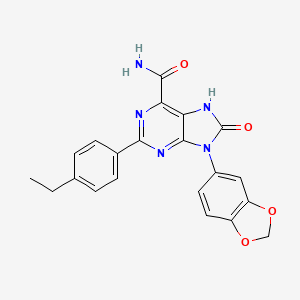

![3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2959900.png)

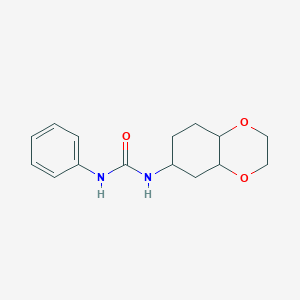

![N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide](/img/structure/B2959902.png)

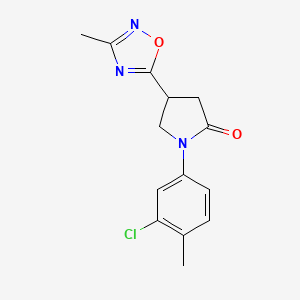

![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)

![4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2959907.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)